2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide is a substituted acetamide derivative characterized by a 2-chloro-6-fluorophenyl aromatic ring and an isopropyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7(2)14-11(15)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTOPNVLQHEFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with isopropylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been shown to target the PI3K/Akt/mTOR pathway, which is crucial in cancer cell metabolism and growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This potential application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neurological Disorders
There is emerging evidence that this compound may have neuroprotective effects. Research indicates that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its utility as a candidate for neurological therapies.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Variations of this compound have been synthesized to enhance its pharmacological profiles, including modifications to the side chains or substituents on the aromatic ring.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations:
- N-Substituent: The isopropyl group increases lipophilicity, which may influence membrane permeability in biological systems. This contrasts with methoxymethyl (alachlor) or propoxyethyl (pretilachlor) groups, which add polar character .
- Functional Diversity: Analogs like HC-030031 incorporate heterocyclic cores (e.g., purine-dione) for receptor targeting, while agrochemical derivatives prioritize halogenated or alkylated aromatic rings for herbicidal activity .
TRPA1 Antagonists
HC-030031 and CHEM-5861528, which share the N-(substituted phenyl)acetamide scaffold, inhibit TRPA1 receptors with IC50 values of 4–10 μM. The target compound’s fluorinated aromatic ring may enhance binding affinity to hydrophobic receptor pockets, though empirical data are lacking.
Herbicidal Activity
Chloroacetamide herbicides like alachlor and pretilachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s chloro-fluorophenyl group could mimic this mode of action, but the absence of a methoxymethyl or propoxyethyl N-substituent might reduce herbicidal efficacy compared to established agents .
Physicochemical Properties
- Crystallography: The morpholine-dione analog (C10H16N2O4) crystallizes in a monoclinic system (space group P21), with hydrogen-bonded chains stabilizing its structure . Similar studies for the target compound are absent, but its halogenated aromatic ring may promote distinct packing patterns.
- In contrast, alachlor’s methoxymethyl group improves solubility, critical for agrochemical formulations .
Biological Activity
2-(2-Chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a thrombin inhibitor. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound is characterized by the following structural features:
- Chlorine and Fluorine Substituents : These halogens can influence the compound's lipophilicity and binding affinity.
- Aromatic Phenyl Ring : The substitution pattern on the phenyl ring can affect the biological activity.
- Amide Functional Group : This group is crucial for interaction with biological targets.
Thrombin Inhibition
Recent studies have demonstrated that derivatives of 2-(2-chloro-6-fluorophenyl)acetamide exhibit potent thrombin inhibitory activity. The inhibition constant (K(i)) values reported range from 0.9 to 33.9 nM, indicating a strong binding affinity to thrombin. Specifically, the compound with the best substituent configuration yielded a K(i) of 0.7 nM, highlighting its potential as a therapeutic agent in anticoagulation therapy .
Table 1: Thrombin Inhibition Potency of Variants
| Compound Variant | K(i) (nM) |
|---|---|
| 2-(2-Chloro-6-fluorophenyl)acetamide | 0.9 - 33.9 |
| Best P3 Substituent | 0.7 |
Antimicrobial Activity
Although primarily studied for its anticoagulant properties, there is emerging evidence suggesting antimicrobial effects. For instance, related compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against several pathogens:
- E. coli : MIC values ranged from 4.69 to 22.9 µM.
- S. aureus : MIC values were between 5.64 and 77.38 µM.
These findings suggest that modifications in the chemical structure can enhance antibacterial properties .
The mechanisms through which this compound exerts its biological effects include:
- Thrombin Binding : The compound likely binds to the active site of thrombin, inhibiting its enzymatic activity, which is crucial for blood coagulation.
- Antimicrobial Action : The exact mechanism remains to be fully elucidated; however, it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide, and what methodological considerations are critical for reproducibility?
- Methodology : The compound can be synthesized via condensation reactions. For instance, 2-chloro-6-fluorophenol derivatives are reacted with isopropylamine under alkaline conditions (e.g., K₂CO₃ in isopropanol) to form the acetamide backbone . Alternative routes involve nucleophilic substitution of halogenated intermediates with propan-2-amine in aprotic solvents. Key considerations include pH control, reaction temperature (typically 60–80°C), and purification via recrystallization or column chromatography .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL refinement (e.g., monoclinic P2₁ space group, β = 105.5°) .
- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, isopropyl CH₃ at δ 1.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.07) .
Q. What are the primary research applications of this compound in biological studies?
- Methodology : The compound is explored as a pesticide (e.g., propachlor analog) via herbicidal activity assays on model plants (e.g., Arabidopsis), focusing on acetolactate synthase inhibition . It is also a candidate for TRP channel modulation (e.g., TRPA1 antagonism) using patch-clamp electrophysiology in neuronal cell lines .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., enantiomer polarity or space group assignment) be resolved?
- Methodology :
- Enantiomorph-polarity estimation : Apply Flack’s x parameter (superior to Rogers’ η) via least-squares refinement in SHELXL to distinguish true chirality from pseudosymmetry .
- Twinned data analysis : Use SHELXE for high-throughput phasing of twinned crystals, leveraging robust pipelines for macromolecular analogs .
Q. What experimental strategies address discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Cl/F substituents or modifying the isopropyl group) and compare bioactivity via dose-response assays .
- Solubility optimization : Introduce polar groups (e.g., hydroxy or methoxy) to improve aqueous solubility while maintaining target affinity .
Q. How can synthetic yields be improved while minimizing by-products like N-alkylated impurities?
- Methodology :
- Catalyst screening : Test Pd/C or Ni catalysts for selective amidation over alkylation .
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., nitrobenzene reduction steps) .
Q. What computational methods validate the compound’s conformational stability in solution versus solid state?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
